Gly-Gly-Gly-PEG4-azide
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Overview
Description
Gly-Gly-Gly-PEG4-azide is a cleavable linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition reactions with molecules containing DBCO or BCN groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gly-Gly-Gly-PEG4-azide is synthesized through a series of chemical reactions involving the coupling of glycine residues with polyethylene glycol and azide groups. The synthesis typically involves the use of protecting groups to ensure selective reactions at specific sites. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as copper sulfate for the azide-alkyne cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizersThe final product is purified using techniques like high-performance liquid chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Gly-Gly-Gly-PEG4-azide primarily undergoes click chemistry reactions, including:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
- Strain-promoted alkyne-azide cycloaddition (SPAAC)
Common Reagents and Conditions
CuAAC: Copper sulfate, sodium ascorbate, and alkyne-containing molecules.
SPAAC: DBCO or BCN-containing molecules.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are used in the synthesis of antibody-drug conjugates and other bioconjugates .
Scientific Research Applications
Gly-Gly-Gly-PEG4-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tracking of biomolecules.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology
Mechanism of Action
Gly-Gly-Gly-PEG4-azide functions as a cleavable linker in antibody-drug conjugates. The azide group allows for selective conjugation with alkyne-containing molecules through click chemistry reactions. This enables the precise attachment of therapeutic agents to antibodies, facilitating targeted delivery to specific cells or tissues. The cleavable nature of the linker ensures the release of the therapeutic agent at the target site .
Comparison with Similar Compounds
Similar Compounds
- Gly-Gly-Gly-PEG4-alkyne
- Gly-Gly-Gly-PEG4-DBCO
- Gly-Gly-Gly-PEG4-BCN
Uniqueness
Gly-Gly-Gly-PEG4-azide is unique due to its azide group, which allows for versatile click chemistry reactions. This makes it highly valuable in the synthesis of antibody-drug conjugates and other bioconjugates, providing a reliable and efficient method for targeted delivery of therapeutic agents .
Properties
Molecular Formula |
C16H31N7O7 |
---|---|
Molecular Weight |
433.46 g/mol |
IUPAC Name |
2-amino-N-[2-[[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C16H31N7O7/c17-11-14(24)20-13-16(26)21-12-15(25)19-1-3-27-5-7-29-9-10-30-8-6-28-4-2-22-23-18/h1-13,17H2,(H,19,25)(H,20,24)(H,21,26) |
InChI Key |
XKWKEPSEKGSYSV-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])NC(=O)CNC(=O)CNC(=O)CN |
Origin of Product |
United States |
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